molecular formula C13H12FNO2 B2735460 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 891764-80-0

5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2735460
CAS RN: 891764-80-0
M. Wt: 233.242
InChI Key: OAKQOMKKKBNYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (5-FPDMP) is a small molecule that has been studied for its potential applications in a variety of scientific fields. It is a synthetic compound that is composed of a pyrrole ring, an aromatic ring, and a carboxylic acid group. This molecule has been used for the synthesis of other compounds, as well as for various scientific research applications. In

Scientific Research Applications

Synthesis and Characterization of Aromatic Polyamides

Aromatic polyamides represent a critical area of research, focusing on the development of materials with improved thermal stability and mechanical properties. Studies have explored the synthesis of aromatic polyamides using dicarboxylic acids, including compounds related to 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, to create polymers with high inherent viscosities, amorphous nature, and excellent solubility in polar solvents. These materials exhibit glass transition temperatures (Tgs) ranging significantly, demonstrating their potential in applications requiring high thermal resistance and stability. The preparation of such polymers involves direct polycondensation techniques, highlighting the importance of precise chemical synthesis methods in the development of high-performance polyamides (Hsiao et al., 1996).

Advanced Materials for Fluorescence and Sensing

Research into fluorescent materials and sensors has leveraged compounds with structures similar to 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, focusing on their ability to act as core components in the design of fluorescent probes and materials. These studies delve into the mechanisms of fluorescence, including intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), to develop sensors capable of detecting environmental changes, such as pH levels. The synthesis of heteroatom-containing organic fluorophores illustrates the potential of pyrrole derivatives in creating responsive materials for a variety of sensing applications (Yang et al., 2013).

Anticancer and Antibacterial Applications

Compounds structurally related to 5-(4-fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid have been synthesized and evaluated for their biological activities, including anticancer and antibacterial effects. The synthesis of derivatives like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide demonstrates the utility of pyrrole-based compounds in medical research. These compounds have shown effective inhibition against the proliferation of certain cancer cell lines, underscoring the potential of pyrrole derivatives in the development of new therapeutic agents (Liu et al., 2016).

Safety and Hazards

The safety data sheet for “5-(4-Fluorophenyl)valeric acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-11(13(16)17)7-12(15(8)2)9-3-5-10(14)6-4-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKQOMKKKBNYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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